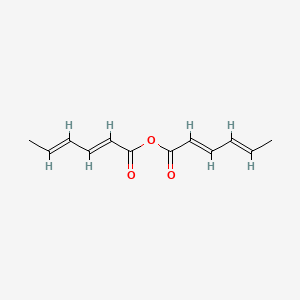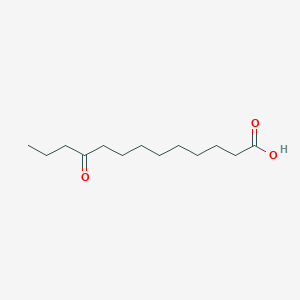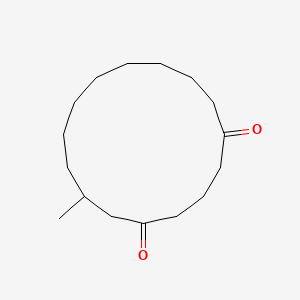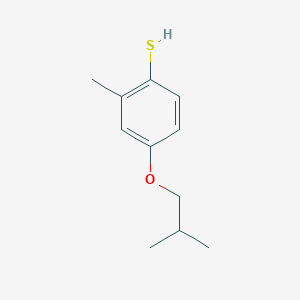
Silane, triethoxy(2-(tributylstannyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, triethoxy(2-(tributylstannyl)ethyl)- is an organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its unique combination of properties derived from both silicon and tin, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy(2-(tributylstannyl)ethyl)- typically involves the reaction of triethoxysilane with a tributylstannyl ethyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction may require a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-tin bond.
Industrial Production Methods
Industrial production of Silane, triethoxy(2-(tributylstannyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Silane, triethoxy(2-(tributylstannyl)ethyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The tin atom can be oxidized to form tin oxides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Hydrolysis: Silanols and siloxanes.
Oxidation: Tin oxides and siloxanes.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Silane, triethoxy(2-(tributylstannyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of Silane, triethoxy(2-(tributylstannyl)ethyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The tin atom can participate in catalytic processes, facilitating the formation of new chemical bonds. The compound’s ability to form stable bonds with both organic and inorganic substrates makes it versatile in various applications.
類似化合物との比較
Similar Compounds
Triethoxysilane: Similar in structure but lacks the tin atom. It is used in similar applications but does not offer the same catalytic properties.
Triethylsilane: Contains silicon but no ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
Uniqueness
Silane, triethoxy(2-(tributylstannyl)ethyl)- is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties. The combination of hydrolyzable ethoxy groups and a catalytically active tin atom makes it valuable in applications requiring both stability and reactivity.
特性
CAS番号 |
128093-63-0 |
|---|---|
分子式 |
C20H46O3SiSn |
分子量 |
481.4 g/mol |
IUPAC名 |
triethoxy(2-tributylstannylethyl)silane |
InChI |
InChI=1S/C8H19O3Si.3C4H9.Sn/c1-5-9-12(8-4,10-6-2)11-7-3;3*1-3-4-2;/h4-8H2,1-3H3;3*1,3-4H2,2H3; |
InChIキー |
GHJFSEIATDYEGN-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
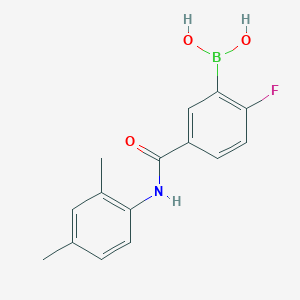

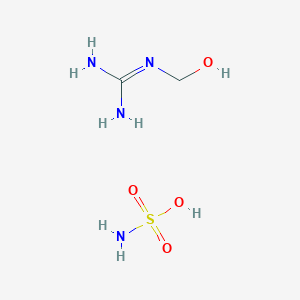

![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
